2-Amino-5-chloro-N,N-diméthylbenzamide

Vue d'ensemble

Description

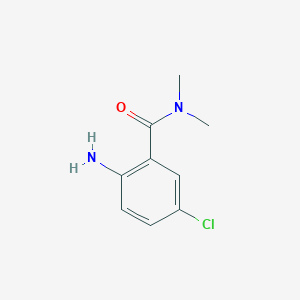

2-Amino-5-chloro-n,n-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and two methyl groups attached to the nitrogen atom of the amide group.

Applications De Recherche Scientifique

2-Amino-5-chloro-n,n-dimethylbenzamide has several scientific research applications:

-

Chemistry

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and catalysis .

-

Biology

-

Medicine

-

Industry

Mécanisme D'action

Target of Action

It is known that this compound is an important intermediate in the synthesis of certain insecticides . Therefore, it can be inferred that its targets might be specific enzymes or receptors in insects that are crucial for their survival.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloro-n,n-dimethylbenzamide . For instance, factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. It is also important to note that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

Analyse Biochimique

Biochemical Properties

2-Amino-5-chloro-n,n-dimethylbenzamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with heat shock protein 90 (HSP90), where 2-Amino-5-chloro-n,n-dimethylbenzamide acts as an inhibitor . This interaction is crucial as HSP90 is involved in the folding and stabilization of many proteins, and its inhibition can lead to the disruption of various cellular processes.

Cellular Effects

2-Amino-5-chloro-n,n-dimethylbenzamide has been observed to induce necrotic cell death in mammalian cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been identified as an inhibitor of necroptosis and ferroptosis, which are forms of programmed cell death . These effects highlight the compound’s potential in modulating cell survival and death pathways.

Molecular Mechanism

The molecular mechanism of 2-Amino-5-chloro-n,n-dimethylbenzamide involves its binding interactions with biomolecules. As mentioned earlier, it inhibits HSP90, which leads to the destabilization of client proteins and subsequent cell death . Additionally, it inhibits the activity of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides and triggering ferroptosis . These interactions underline the compound’s ability to modulate enzyme activity and influence cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-chloro-n,n-dimethylbenzamide have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions

Dosage Effects in Animal Models

The effects of 2-Amino-5-chloro-n,n-dimethylbenzamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

2-Amino-5-chloro-n,n-dimethylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For example, its inhibition of GPX4 affects the metabolic flux of lipid peroxides, leading to changes in metabolite levels . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Amino-5-chloro-n,n-dimethylbenzamide within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining its bioavailability and potential therapeutic applications.

Subcellular Localization

2-Amino-5-chloro-n,n-dimethylbenzamide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Méthodes De Préparation

The synthesis of 2-Amino-5-chloro-n,n-dimethylbenzamide can be achieved through several methods:

-

Oxidation and Substitution Method

Starting Material: Toluene

-

Industrial Production Method

Starting Material: 2-nitro-3-methylbenzoic acid

Analyse Des Réactions Chimiques

2-Amino-5-chloro-n,n-dimethylbenzamide undergoes various chemical reactions, including:

-

Oxidation

Reagents: Hydrogen peroxide, cobalt acetylacetonate.

Conditions: Catalytic oxidation to form benzoic acid derivatives.

-

Reduction

Reagents: Hydrogen gas, palladium on carbon.

Conditions: Catalytic hydrogenation to reduce nitro groups to amino groups.

-

Substitution

Reagents: Chlorine gas, Grignard reagents.

Conditions: Substitution reactions to introduce chlorine and methyl groups.

-

Condensation

Reagents: Methylamine, N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole.

Conditions: Condensation reactions to form the final amide product.

Comparaison Avec Des Composés Similaires

2-Amino-5-chloro-n,n-dimethylbenzamide can be compared with similar compounds to highlight its uniqueness:

-

Similar Compounds

- 2-Amino-5-chloro-3-methylbenzamide

- 2-Amino-5-chloro-n-methylbenzamide

- 2-Amino-5-chloro-n,n-dimethylbenzamide

-

Uniqueness

- The presence of both chlorine and dimethyl groups provides unique chemical properties and reactivity.

- Its specific substitution pattern makes it a valuable intermediate for synthesizing complex molecules .

Activité Biologique

2-Amino-5-chloro-N,N-dimethylbenzamide is an organic compound with significant biological activity, particularly noted for its interactions with cellular mechanisms and potential toxicity. This article provides a detailed overview of its biochemical properties, mechanisms of action, and implications for human health based on diverse research findings.

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : Approximately 184.65 g/mol

- Structural Features : The compound features an amino group at the second position, a chlorine atom at the fifth position, and two methyl groups attached to the nitrogen atom of the amide group.

Inhibition of Heat Shock Protein 90 (HSP90)

2-Amino-5-chloro-N,N-dimethylbenzamide has been identified as a potent inhibitor of HSP90, a chaperone protein critical for maintaining the stability and functionality of various client proteins involved in cell signaling and survival. The inhibition of HSP90 leads to:

- Destabilization of Client Proteins : This results in cellular stress responses that can culminate in necrotic cell death in mammalian cells.

- Cellular Effects : Studies indicate that exposure to this compound induces necrosis, which is characterized by cell swelling, rupture, and inflammation.

Case Study: Occupational Exposure

A significant observational study documented the effects of 2-amino-5-chloro-N,N-dimethylbenzamide poisoning among four patients exposed during industrial processes. Key findings include:

-

Clinical Characteristics :

- Initial symptoms included rash and fever, followed by signs of organ dysfunction.

- Predominantly caused liver injury, but also affected kidneys and myocardium.

- Mechanism of Injury :

- Treatment Outcomes :

Summary of Biological Activities

| Activity | Description |

|---|---|

| HSP90 Inhibition | Disruption of protein stability leading to necrosis |

| Induction of Necrotic Cell Death | Observed in mammalian cells upon exposure |

| Toxicity Profile | Severe liver injury; multiple organ dysfunction reported in occupational cases |

Research Findings

Recent studies have highlighted the compound's potential applications beyond toxicity:

Propriétés

IUPAC Name |

2-amino-5-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKTZUWGKFUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298016 | |

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56042-83-2 | |

| Record name | NSC120273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.